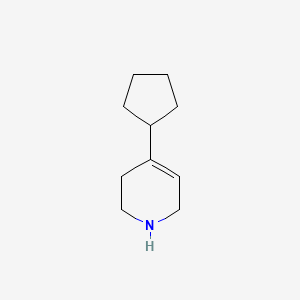

4-cyclopentyl-1,2,3,6-tetrahydroPyridine

Beschreibung

Eigenschaften

Molekularformel |

C10H17N |

|---|---|

Molekulargewicht |

151.25 g/mol |

IUPAC-Name |

4-cyclopentyl-1,2,3,6-tetrahydropyridine |

InChI |

InChI=1S/C10H17N/c1-2-4-9(3-1)10-5-7-11-8-6-10/h5,9,11H,1-4,6-8H2 |

InChI-Schlüssel |

RACCHFHIPXEGCB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)C2=CCNCC2 |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to 4-Cyclopentyl-1,2,3,6-tetrahydropyridine: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 4-cyclopentyl-1,2,3,6-tetrahydropyridine, a novel derivative of the medicinally significant tetrahydropyridine scaffold. While this specific molecule is not extensively documented in public chemical databases, this guide offers a scientifically grounded exploration of its core characteristics, a proposed synthetic pathway based on established chemical principles, and its potential applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.

Introduction: The Significance of the Tetrahydropyridine Scaffold

Tetrahydropyridines (THPs) are a class of nitrogen-containing heterocyclic compounds that are integral to the architecture of numerous natural products and synthetic bioactive molecules.[1][2] The inherent structural features of the THP ring system make it a valuable pharmacophore in drug design, contributing to a wide range of biological activities.[1][3] The partial saturation of the pyridine ring allows for three-dimensional diversity, which is crucial for specific interactions with biological targets. Subtle modifications to the tetrahydropyridine core can significantly influence a molecule's bioactivity, selectivity, and pharmacokinetic properties.[1]

Derivatives of 1,2,3,6-tetrahydropyridine are of particular interest due to their prevalence in compounds with neurological and other therapeutic effects. The strategic placement of substituents on the tetrahydropyridine ring allows for the fine-tuning of a compound's pharmacological profile. The introduction of a cyclopentyl group at the 4-position of the 1,2,3,6-tetrahydropyridine ring is a logical step in the exploration of novel chemical space, potentially leading to compounds with unique biological activities.

Core Molecular Identifiers and Physicochemical Properties

As of the writing of this guide, a specific CAS Registry Number for 4-cyclopentyl-1,2,3,6-tetrahydropyridine has not been assigned, indicating its novelty. However, its fundamental molecular identifiers and predicted physicochemical properties can be determined.

| Identifier | Value |

| Molecular Formula | C₁₀H₁₇N |

| Molecular Weight | 151.25 g/mol |

| Canonical SMILES | C1CC(C2CCNCC2)CC1 |

| InChI | InChI=1S/C10H17N/c1-2-6-10(5-1)9-7-8-11-4-3-9/h7,10-11H,1-6,8H2 |

| InChIKey | Predicted: A unique identifier will be generated upon synthesis and characterization. |

| IUPAC Name | 4-cyclopentyl-1,2,3,6-tetrahydropyridine |

Proposed Synthetic Pathway

The synthesis of 4-cyclopentyl-1,2,3,6-tetrahydropyridine can be logically approached through a two-stage process: the initial synthesis of 4-cyclopentylpyridine followed by its selective reduction. This strategy is based on well-established methodologies for the preparation of 4-alkylpyridines and the subsequent reduction of the pyridine ring.[4]

Stage 1: Synthesis of 4-Cyclopentylpyridine

A robust and widely used method for the formation of a carbon-carbon bond at the 4-position of a pyridine ring is the Grignard reaction.[5][6] This reaction involves the nucleophilic addition of a Grignard reagent to an electrophilic pyridine derivative.

Step 1: Formation of the Grignard Reagent. Cyclopentylmagnesium bromide is prepared by reacting cyclopentyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[7][8] It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water.[6]

Step 2: Reaction with Pyridine. The freshly prepared cyclopentylmagnesium bromide is then reacted with pyridine. The nucleophilic cyclopentyl group will add to the 2- or 4-position of the pyridine ring. The initial product is a dihydropyridine intermediate which is then oxidized to the aromatic 4-cyclopentylpyridine.

Stage 2: Selective Reduction of 4-Cyclopentylpyridine

The reduction of the 4-cyclopentylpyridine to the desired 1,2,3,6-tetrahydropyridine can be achieved through a controlled catalytic hydrogenation or by chemical reduction. A common method involves the formation of a pyridinium salt followed by reduction.[9]

Step 3: Formation of the Pyridinium Salt. 4-Cyclopentylpyridine is reacted with an alkylating agent, such as methyl iodide, to form the corresponding N-methyl-4-cyclopentylpyridinium iodide. This activation of the pyridine ring facilitates its reduction.

Step 4: Reduction to 1,2,3,6-Tetrahydropyridine. The N-methyl-4-cyclopentylpyridinium iodide is then reduced using a hydride reducing agent, such as sodium borohydride (NaBH₄). This reduction typically yields the thermodynamically more stable 1,2,3,6-tetrahydropyridine isomer.[4]

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthetic workflow for 4-cyclopentyl-1,2,3,6-tetrahydropyridine.

Hypothetical Experimental Protocol

The following is a hypothetical, step-by-step protocol for the synthesis of 4-cyclopentyl-1,2,3,6-tetrahydropyridine, based on the proposed pathway. This protocol is intended for instructional purposes and should be adapted and optimized by a qualified chemist.

Part 1: Synthesis of 4-Cyclopentylpyridine

-

Preparation of Cyclopentylmagnesium Bromide:

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

To a round-bottom flask containing magnesium turnings, add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of cyclopentyl bromide in anhydrous diethyl ether to the magnesium turnings.

-

The reaction mixture should be stirred, and the temperature maintained to ensure a steady reflux. The disappearance of the magnesium indicates the formation of the Grignard reagent.

-

-

Reaction with Pyridine:

-

Cool the freshly prepared cyclopentylmagnesium bromide solution in an ice bath.

-

Slowly add a solution of pyridine in anhydrous diethyl ether to the Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude dihydropyridine intermediate is then oxidized (e.g., using a mild oxidizing agent like manganese dioxide) to yield 4-cyclopentylpyridine.

-

Purification is achieved via column chromatography on silica gel.

-

Part 2: Synthesis of N-methyl-4-cyclopentyl-1,2,3,6-tetrahydropyridine

-

Formation of the Pyridinium Salt:

-

Dissolve the purified 4-cyclopentylpyridine in a suitable solvent such as acetone.

-

Add an excess of methyl iodide to the solution.

-

Stir the reaction mixture at room temperature until a precipitate (the pyridinium salt) forms.

-

The precipitate is collected by filtration, washed with cold acetone, and dried under vacuum.

-

-

Reduction to the Tetrahydropyridine:

-

Dissolve the N-methyl-4-cyclopentylpyridinium iodide in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution.

-

After the addition is complete, continue stirring for a few hours at room temperature.

-

The methanol is removed under reduced pressure.

-

The residue is taken up in water and extracted with a suitable organic solvent (e.g., dichloromethane).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography to yield N-methyl-4-cyclopentyl-1,2,3,6-tetrahydropyridine.

-

Potential Applications and Research Directions

While specific biological data for 4-cyclopentyl-1,2,3,6-tetrahydropyridine is not available, the broader class of 4-substituted tetrahydropyridines has shown significant promise in several areas of drug discovery.

-

Central Nervous System (CNS) Disorders: The tetrahydropyridine scaffold is a key component of many compounds that interact with CNS targets. For example, conformationally restricted analogues of 4-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylates have been investigated as muscarinic acetylcholine receptor antagonists.[10] The introduction of a lipophilic cyclopentyl group could influence blood-brain barrier permeability and receptor binding affinity.

-

Analgesics: Certain tetrahydropyridine derivatives have been explored as potential analgesic agents. The structural similarity to known scaffolds in this area suggests that 4-cyclopentyl-1,2,3,6-tetrahydropyridine could be a starting point for the development of new pain therapeutics.

-

Anticancer Agents: The tetrahydropyridine motif is found in compounds with anticancer properties.[11] The development of novel derivatives is an active area of research in oncology.

Further research into 4-cyclopentyl-1,2,3,6-tetrahydropyridine would involve its synthesis and subsequent biological screening to determine its pharmacological profile. This would include in vitro assays against a panel of relevant biological targets and subsequent in vivo studies if promising activity is observed.

Conclusion

4-Cyclopentyl-1,2,3,6-tetrahydropyridine represents an unexplored molecule within the medicinally important class of tetrahydropyridines. While lacking a dedicated entry in common chemical databases, a plausible and robust synthetic route can be proposed based on established organic chemistry principles. The synthesis, characterization, and biological evaluation of this novel compound could provide valuable insights for the development of new therapeutic agents, particularly for CNS disorders and pain management. This guide serves as a foundational resource for researchers interested in exploring the potential of this and other novel tetrahydropyridine derivatives.

References

-

Application of a novel deep eutectic solvent as a capable and new catalyst for the synthesis of tetrahydropyridines and 1,3-thiazolidin-4-ones. Scientific Reports. Available at: [Link]

-

Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Available at: [Link]

-

Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society. Available at: [Link]

-

Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][12]naphthyridin-5(6H)-one. Tetrahedron. Available at: [Link]

-

Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. Available at: [Link]

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. Available at: [Link]

-

1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances. Available at: [Link]

-

Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in Diethyl Ether. Journal of the American Chemical Society. Available at: [Link]

- PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS. Google Patents.

-

Tetrahydropyridines: a recent update for their multicomponent synthesis. ResearchGate. Available at: [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Available at: [Link]

-

Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Available at: [Link]

-

Catalytic Reduction of Pyridinium, Pyrylium, and Thiopyrylium Salts. (Review). ResearchGate. Available at: [Link]

-

7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

-

Cyclopentadienyl magnesium bromide. Wikipedia. Available at: [Link]

Sources

- 1. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adichemistry.com [adichemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. web.mit.edu [web.mit.edu]

- 8. Cyclopentadienyl magnesium bromide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Application of a novel deep eutectic solvent as a capable and new catalyst for the synthesis of tetrahydropyridines and 1,3-thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Pharmacological Mechanism of Action for 4-Cyclopentyl-1,2,3,6-tetrahydropyridine

This guide provides a comprehensive framework for the pharmacological investigation of the novel compound, 4-cyclopentyl-1,2,3,6-tetrahydropyridine. Given the diverse biological activities of the tetrahydropyridine scaffold, this document outlines a systematic, multi-tiered approach to accurately define its mechanism of action, tailored for researchers, scientists, and drug development professionals.

Introduction: The Tetrahydropyridine Scaffold - A Privileged Structure in Pharmacology

The tetrahydropyridine (THP) moiety is a significant nitrogen-containing heterocycle found in a wide array of natural products and synthetic molecules with notable biological importance.[1][2][3] The structural diversity of THP derivatives has led to a broad spectrum of pharmacological activities.[4][5] A well-known example is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin instrumental in Parkinson's disease research.[6][7][8] The metabolism of MPTP to its active metabolite, 1-methyl-4-phenylpyridinium (MPP+), and its subsequent accumulation in dopaminergic neurons, leading to mitochondrial dysfunction, is a well-characterized mechanism.[6][7][9][10]

Conversely, other THP derivatives have shown therapeutic potential. For instance, certain tetrahydropyridine-4-carboxamides act as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, with applications in pain management.[11] The versatility of the THP scaffold underscores the necessity of a thorough and systematic approach to characterizing the pharmacological profile of any new analogue, such as 4-cyclopentyl-1,2,3,6-tetrahydropyridine.

This guide will detail a hypothetical, yet robust, experimental strategy to elucidate the pharmacological mechanism of action of 4-cyclopentyl-1,2,3,6-tetrahydropyridine, from initial target identification to in-depth mechanistic studies.

A Multi-Tiered Experimental Approach for Mechanistic Elucidation

A hierarchical approach is proposed to systematically investigate the pharmacological properties of 4-cyclopentyl-1,2,3,6-tetrahydropyridine. This strategy is designed to efficiently identify the primary molecular target(s) and subsequently characterize the nature of the interaction in detail.

Tier 1: Broad-Based Screening for Target Identification

The initial step is to perform a broad screen to identify potential molecular targets from a wide range of protein classes.

-

Receptor Binding Profiling: A comprehensive radioligand binding assay panel (e.g., Eurofins SafetyScreen or similar) against a diverse set of receptors, ion channels, and transporters is the cornerstone of initial target identification. This will provide a preliminary assessment of the compound's binding affinity and selectivity profile.

-

High-Throughput Functional Screening: Parallel to binding assays, functional screens can provide initial insights into the compound's biological activity. Assays such as calcium flux (for GPCRs and ion channels) and cAMP determination (for Gs- and Gi-coupled GPCRs) are valuable first-pass experiments.

Tier 2: In Vitro Target Validation and Characterization

Once putative targets are identified in Tier 1, the next phase involves detailed in vitro characterization to validate these interactions and quantify the compound's affinity, potency, and efficacy.

Objective: To determine the binding affinity (Ki) of 4-cyclopentyl-1,2,3,6-tetrahydropyridine for a specific target receptor and to assess its selectivity against related receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the target receptor of interest (e.g., HEK293 cells stably transfected with the human dopamine D2 receptor).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for the D2 receptor) to all wells.

-

Add increasing concentrations of the unlabeled competitor (4-cyclopentyl-1,2,3,6-tetrahydropyridine or a known reference compound).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

Table 1: Hypothetical Binding Affinity Data for 4-Cyclopentyl-1,2,3,6-tetrahydropyridine

| Receptor Subtype | Radioligand | Ki (nM) |

| Dopamine D1 | [³H]-SCH23390 | >10,000 |

| Dopamine D2 | [³H]-Spiperone | 50 |

| Dopamine D3 | [³H]-Spiperone | 250 |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 1,500 |

| Serotonin 5-HT2A | [³H]-Ketanserin | >10,000 |

Objective: To determine if 4-cyclopentyl-1,2,3,6-tetrahydropyridine acts as an agonist, antagonist, or allosteric modulator at the target receptor and to quantify its potency (EC50 or IC50) and efficacy.

Example Protocol: cAMP Assay for Gαi-Coupled Receptors (e.g., Dopamine D2 Receptor)

-

Cell Culture and Plating:

-

Use a cell line stably expressing the Gαi-coupled receptor of interest (e.g., CHO-K1 cells expressing the human D2 receptor).

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of 4-cyclopentyl-1,2,3,6-tetrahydropyridine (to test for agonist activity). For antagonist testing, pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of a known agonist (e.g., quinpirole for the D2 receptor).

-

Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

-

Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

For agonist activity, plot the cAMP response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy).

-

For antagonist activity, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50. This can be converted to a functional inhibition constant (Kb) using the Gaddum equation.

-

Tier 3: Cellular and Ex Vivo Analysis

To bridge the gap between in vitro findings and in vivo pharmacology, experiments in more complex biological systems are necessary.

-

Primary Cell-Based Assays: Utilizing primary neuronal cultures (e.g., from the striatum or cortex) allows for the assessment of the compound's effects in a more physiologically relevant environment, with endogenous expression of receptors and associated signaling proteins.

-

Isolated Tissue/Organ Bath Studies: For targets expressed in peripheral tissues, isolated tissue preparations (e.g., vas deferens, aorta) can be used to study the compound's functional effects on tissue contraction or relaxation.

Tier 4: In Vivo Pharmacological Profiling

The final stage of preclinical investigation involves assessing the compound's effects in whole-animal models.

-

Animal Models of Disease: Based on the identified mechanism of action, appropriate animal models should be selected. For instance, if the compound is a potent D2 receptor antagonist, its antipsychotic potential could be evaluated in models of schizophrenia-like behaviors (e.g., amphetamine-induced hyperlocomotion).

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: These studies are crucial to correlate the compound's concentration in the body (pharmacokinetics) with its pharmacological effect (pharmacodynamics), providing essential information for dose selection in further studies.

Conclusion

The pharmacological characterization of a novel compound like 4-cyclopentyl-1,2,3,6-tetrahydropyridine requires a methodical and multi-faceted approach. The tiered experimental strategy outlined in this guide, progressing from broad-based screening to specific in vivo models, provides a robust framework for elucidating its mechanism of action with a high degree of scientific rigor. By systematically determining the molecular target(s) and characterizing the functional consequences of the compound-target interaction, a clear understanding of its therapeutic potential and possible liabilities can be achieved. This foundational knowledge is indispensable for any subsequent drug development efforts.

References

- Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. (2022). ACS Omega.

- The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. (2023).

- Tetrahydropyridines: a recent update for their multicomponent synthesis. (2023). RSC Publishing.

- Interesting biological activities of tetrahydropyridine derivatives. (2022).

- Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cycliz

- Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (2015). Molecules.

- US20050107422A1 - Tetrahydropyranyl cyclopentyl tetrahydropyridopyridine modulators of chemokine receptor activity. (2005).

- Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents. (2021). Bioorganic & Medicinal Chemistry Letters.

- Tetrahydropyridine-4-carboxamides as novel, potent transient receptor potential vanilloid 1 (TRPV1) antagonists. (2008). Bioorganic & Medicinal Chemistry.

- Synthesis and biological evaluation of cyclopentyl-triazolol-pyrimidine (CPTP) based P2Y12 antagonists. (2014). Bioorganic & Medicinal Chemistry Letters.

- Mechanism of the neurotoxicity of MPTP.

- Synthesis, biological evaluation, and docking studies of tetrahydrofuran- cyclopentanone- and cyclopentanol-based ligands acting at adrenergic α₁- and serotonine 5-HT1A receptors. (2012). Journal of Medicinal Chemistry.

- The chemistry and pharmacology of tetrahydropyridines. (2005). Current Medicinal Chemistry.

- Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). (1987). Biochemical Pharmacology.

- The Chemistry and Pharmacology of Tetrahydropyridines. (2005).

- Mechanisms of MPTP toxicity. (2000). Movement Disorders.

- Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. (2022). Life (Basel).

- Discovery of a potent and selective prostaglandin D2 receptor antagonist, [(3R)-4-(4-chloro-benzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]-acetic acid (MK-0524). (2007). Journal of Medicinal Chemistry.

- 1, 4-Dihydropyridines: a class of pharmacologically important molecules. (2014). Mini Reviews in Medicinal Chemistry.

- Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. (1985).

- Effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and 1-methyl-4-phenylpyridinium ion on activities of the enzymes in the electron transport system in mouse brain. (1986). Journal of Neurochemistry.

- Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. (2022). Molecules.

- Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022). Molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08375C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and 1-methyl-4-phenylpyridinium ion on activities of the enzymes in the electron transport system in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tetrahydropyridine-4-carboxamides as novel, potent transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Stability Profiling of 4-Cyclopentyl-1,2,3,6-Tetrahydropyridine: A Technical Guide to In Vitro Assessment

Abstract

This technical guide details the in vitro metabolic stability assessment of 4-cyclopentyl-1,2,3,6-tetrahydropyridine (4-CP-THP) . As a structural analog of the neurotoxin MPTP, this scaffold presents unique challenges in drug development, necessitating a dual-focus strategy: quantifying metabolic clearance (

Structural Context and Metabolic Liabilities[1]

The 1,2,3,6-tetrahydropyridine (THP) ring is a versatile intermediate in the synthesis of muscarinic agonists and analgesics. However, its metabolic stability is governed by two competing enzymatic systems: Cytochrome P450s (CYPs) and Monoamine Oxidases (MAO-A/B) .

The "MPTP Liability"

The primary safety concern for 4-substituted THPs is the potential for oxidative aromatization. Similar to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), 4-CP-THP can undergo

Metabolic Soft Spots

Unlike MPTP, the cyclopentyl group in 4-CP-THP introduces significant steric bulk and lipophilicity, altering the metabolic profile:

-

Ring Aromatization (Toxophore): Mediated by MAO-B and CYP2D6/3A4.

-

Cyclopentyl Hydroxylation (Clearance): The aliphatic ring is a prime target for CYP-mediated oxidation, likely at the C-3 or C-4 position of the cyclopentyl ring.

-

N-Oxidation: Mediated by Flavin-containing Monooxygenases (FMOs) or CYPs.

Mechanistic Pathways

The following diagram illustrates the divergent metabolic fates of 4-CP-THP. The critical distinction for the medicinal chemist is the ratio between Pathway A (Bioactivation) and Pathway B (Detoxification/Clearance).

Figure 1: Divergent metabolic pathways. The red pathway represents the bioactivation risk (aromatization), while green pathways represent standard clearance.

Experimental Protocols

To accurately assess the stability and safety of 4-CP-THP, a standard microsomal assay is insufficient. You must employ a Cofactor-Differentiated Protocol to distinguish between CYP and MAO activity.

Protocol A: Metabolic Stability in Human Liver Microsomes (HLM)

Purpose: To determine intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (20 mg/mL protein conc).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

). -

Test Compound (4-CP-THP) stock (10 mM in DMSO).

-

Quench Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

-

Pre-incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.

-

Substrate Addition: Spike 4-CP-THP to a final concentration of 1

M (keeps DMSO < 0.1%). -

Initiation: Add NADPH regenerating system to initiate the reaction.

-

Control: Include a "minus-NADPH" arm to detect non-CYP metabolism (e.g., MAO activity, which can persist in microsomes depending on preparation, though mitochondrial fractions are better).

-

-

Sampling: Remove aliquots (50

L) at -

Quench: Immediately dispense into 150

L ice-cold Quench Solution. Centrifuge at 4000 rpm for 20 min. -

Analysis: Analyze supernatant via LC-MS/MS.

Protocol B: MAO-B Liability Assessment

Purpose: To specifically quantify the formation of the toxic pyridinium species.

Reagents:

-

Recombinant Human MAO-B (Supersomes™ or similar).

-

Specific Inhibitor: Deprenyl (Selegiline) (1

M). -

Cofactor: None required for MAO (flavin is bound), but buffer conditions must be strictly controlled.

Workflow:

-

Incubation: Incubate 4-CP-THP (10

M) with rMAO-B (0.05 mg/mL) in 100 mM Potassium Phosphate buffer (pH 7.4). -

Inhibition Check: Run a parallel arm pre-incubated with Deprenyl (1

M) for 15 min. -

Endpoint: Incubate for 60 min at 37°C.

-

Analysis: Monitor specifically for the [M-4H]+ ion transition (corresponding to the fully aromatized pyridinium species) in LC-MS.

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

Plot the natural log (ln) of the remaining parent compound area ratio (Parent/IS) vs. time. The slope of the linear regression (

The Metabolic Safety Index (MSI)

For THP scaffolds, clearance alone is not enough. You must calculate the MSI to determine if the compound is being cleared safely or bioactivated.

-

MSI > 10: Favorable. Clearance is dominated by safe hydroxylation.

-

MSI < 1: High Risk. Significant conversion to the neurotoxic pyridinium species.

Summary of Expected Outcomes

| Parameter | High Stability / Low Risk | Low Stability / High Risk |

| > 60 min | < 15 min | |

| Primary Metabolite | Cyclopentyl-OH | Pyridinium (Aromatized) |

| MAO-B Effect | No turnover | Rapid turnover, inhibited by Deprenyl |

| NADPH Dependence | Strictly NADPH-dependent | Turnover observed without NADPH (MAO driven) |

Visualizing the Decision Workflow

Use this flowchart to guide your screening cascade for 4-CP-THP derivatives.

Figure 2: Screening cascade for Tetrahydropyridine derivatives.

References

-

Castagnoli, N., et al. (1997). Chemical model studies on the monoamine oxidase-B catalyzed oxidation of 4-substituted 1-methyl-1,2,3,6-tetrahydropyridines.[1][2] Bioorganic & Medicinal Chemistry.[3][4][5][6][7]

-

Castagnoli, N., et al. (2002).[8] Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines.[2][8][9][10][11] Drug Metabolism Reviews.[8]

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Journal of Pharmacology and Experimental Therapeutics.

-

Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism.[6]

Sources

- 1. Chemical model studies on the monoamine oxidase-B catalyzed oxidation of 4-substituted 1-methyl-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies [vtechworks.lib.vt.edu]

- 3. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanistic studies on the monoamine oxidase B catalyzed oxidation of 1,4-disubstituted tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolites of [(14)C]-5-(2-ethyl-2H-tetrazol-5-yl)-1-methyl-1,2,3, 6-tetrahydropyridine in mice, rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical model studies on the monoamine oxidase-B catalyzed oxidation of 4-substituted 1-cyclopropyl-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Potential Neuroactive Properties of 4-Cyclopentyl-1,2,3,6-tetrahydropyridine

Abstract

The tetrahydropyridine (THP) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The discovery of the profound neurotoxic effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) spurred extensive research into the pharmacology of this heterocyclic motif.[1][2] This guide provides a comprehensive framework for the investigation of a novel analog, 4-cyclopentyl-1,2,3,6-tetrahydropyridine. While devoid of the N-methyl-4-phenyl substitution pattern associated with MPTP's specific toxicity, the introduction of a bulky, lipophilic cyclopentyl group at the 4-position presents an intriguing structural modification that warrants a thorough examination of its potential neuroactive properties. This document outlines a structured, multi-tiered research approach, from initial synthesis and in vitro screening to in vivo behavioral analysis, to elucidate the compound's pharmacological profile.

Introduction: The Tetrahydropyridine Moiety in Neuroscience

The 1,2,3,6-tetrahydropyridine ring system is a recurring motif in a diverse array of natural products and synthetic molecules with significant biological activities.[3][4] Its semi-rigid conformation allows for precise spatial orientation of substituents, making it an attractive scaffold for targeting various receptors and enzymes within the central nervous system (CNS).

The neuropharmacological landscape of THP derivatives is diverse, encompassing:

-

Dopaminergic Modulation: Various 4-substituted THP analogs have been explored as dopamine autoreceptor agonists, presenting potential for antipsychotic applications.[5]

-

Muscarinic Receptor Interaction: The THP core is present in antagonists for muscarinic acetylcholine receptors, which are targets for treating substance abuse and other neurological disorders.[6][7]

-

Monoamine Oxidase Inhibition: Substituted THPs are recognized for their ability to inhibit monoamine oxidase (MAO) enzymes, particularly MAO-B, which is a key target in the management of Parkinson's disease.[8]

-

Other Receptor Interactions: THP derivatives have also been identified as antagonists for the transient receptor potential vanilloid 1 (TRPV1), indicating potential analgesic applications.[9][10]

The subject of this guide, 4-cyclopentyl-1,2,3,6-tetrahydropyridine, introduces a non-aromatic, bulky alkyl substituent at the 4-position. This structural alteration is hypothesized to modulate receptor binding and enzymatic interactions in a manner distinct from previously studied 4-phenyl or smaller 4-alkyl analogs. This guide proposes a systematic investigation to characterize its potential neuropharmacological profile.

Synthesis of 4-Cyclopentyl-1,2,3,6-tetrahydropyridine

The synthesis of 4-substituted 1,2,3,6-tetrahydropyridines can be achieved through various established synthetic routes.[11][12][13] A plausible and efficient approach for the synthesis of the title compound is a multi-step process commencing from commercially available starting materials.

Proposed Synthetic Pathway

A robust synthetic strategy involves the initial preparation of a suitable piperidone precursor followed by reduction and dehydration.

Caption: Proposed synthetic workflow for 4-cyclopentyl-1,2,3,6-tetrahydropyridine.

Experimental Protocol: Synthesis

-

Grignard Reaction: To a solution of 1-benzyl-4-piperidone in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add cyclopentylmagnesium bromide dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 1-benzyl-4-cyclopentyl-4-piperidinol.

-

Dehydration and Debenzylation: Treat the resulting alcohol with a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent and heat to effect dehydration. Subsequent debenzylation via catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) will yield the final product, 4-cyclopentyl-1,2,3,6-tetrahydropyridine.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Tier 1: In Vitro Neuropharmacological Profiling

The initial phase of investigation will involve a broad in vitro screening panel to identify potential biological targets and to assess general cytotoxicity.

Neuronal Cell Viability Assays

It is imperative to first establish the cytotoxicity profile of the compound in relevant neuronal cell lines to determine appropriate concentration ranges for subsequent functional assays.

Experimental Protocol: MTT Assay in SH-SY5Y Human Neuroblastoma Cells [1]

-

Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions.

-

Compound Treatment: Seed cells in 96-well plates and treat with a concentration range of 4-cyclopentyl-1,2,3,6-tetrahydropyridine (e.g., 0.1 µM to 100 µM) for 24-48 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Additional cell viability assays such as the lactate dehydrogenase (LDH) release assay or the CellTiter-Glo® luminescent cell viability assay can be employed for corroborative data.[3]

Receptor Binding Assays

Based on the known pharmacology of THP derivatives, a panel of receptor binding assays should be conducted to determine the affinity of the compound for key CNS receptors.

Table 1: Proposed Receptor Binding Assay Panel

| Target Receptor Family | Specific Receptors | Rationale |

| Dopamine Receptors | D₁, D₂, D₃, D₄, D₅ | Many THP analogs exhibit dopaminergic activity.[14] |

| Serotonin Receptors | 5-HT₁A, 5-HT₂A, 5-HT₂C | To explore potential modulation of the serotonergic system. |

| Muscarinic Receptors | M₁, M₂, M₃, M₄, M₅ | THP scaffolds are known to produce muscarinic antagonists.[6][7] |

| Sigma Receptors | σ₁, σ₂ | To assess potential off-target effects or novel activities. |

Experimental Protocol: Radioligand Binding Assay (General) [15][16][17]

-

Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptor.

-

Assay Buffer: Use an appropriate buffer system for the specific receptor.

-

Competition Binding: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) and varying concentrations of 4-cyclopentyl-1,2,3,6-tetrahydropyridine.

-

Incubation: Allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

Given the structural similarity to MPTP and other MAO-inhibiting THPs, it is crucial to assess the compound's effect on MAO-A and MAO-B activity.[8]

Experimental Protocol: Fluorometric MAO Inhibition Assay [11][13][18][19]

-

Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

-

Substrate: Employ a suitable fluorogenic substrate (e.g., kynuramine for both, or specific substrates for each isoform).

-

Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of 4-cyclopentyl-1,2,3,6-tetrahydropyridine.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The product of the reaction is fluorescent.

-

Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC₅₀ value.

Sources

- 1. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neuroproof.com [neuroproof.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Modifications to Tetrahydropyridine-3-Carboxylate Esters en route to the Discovery of M5-Preferring Muscarinic Receptor Orthosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Tetrahydropyridine-4-carboxamides as novel, potent transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. resources.bio-techne.com [resources.bio-techne.com]

- 14. Synthesis and dopaminergic activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Receptor-Ligand Binding Assays [labome.com]

- 18. evotec.com [evotec.com]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

Application Note: Preparation of 4-Cyclopentyl-1,2,3,6-tetrahydropyridine Salts for Bioassays

This Application Note is structured as a high-level technical guide for the synthesis, purification, and bioassay preparation of 4-cyclopentyl-1,2,3,6-tetrahydropyridine (CPTP) salts.

Abstract & Scientific Rationale

The 1,2,3,6-tetrahydropyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for dopaminergic ligands, sigma receptor modulators, and muscarinic agonists. The specific derivative, 4-cyclopentyl-1,2,3,6-tetrahydropyridine (CPTP) , represents a lipophilic, sterically demanding analog often utilized to probe hydrophobic pockets in G-protein-coupled receptors (GPCRs).

While the free base of CPTP is an unstable, oxidation-prone oil, bioassays require the compound in a stable, water-soluble salt form (typically Hydrochloride or Fumarate). This guide details a robust, self-validating protocol for synthesizing the CPTP hydrochloride salt from commercially available N-protected 4-piperidone, ensuring high purity (>98%) and optimal solubility for in vitro screening.

Chemical Synthesis Strategy

To ensure reproducibility and scalability, we utilize a convergent synthesis strategy involving Grignard addition followed by acid-catalyzed dehydration/deprotection.

Mechanistic Pathway[1][2][3][4][5][6]

-

Nucleophilic Addition: Cyclopentylmagnesium bromide attacks the ketone of N-Boc-4-piperidone. The N-Boc group is essential to prevent side reactions on the nitrogen.

-

Elimination (Dehydration): The resulting tertiary alcohol is dehydrated to form the alkene. The endocyclic double bond (tetrahydropyridine) is thermodynamically favored over the exocyclic isomer.

-

Deprotection & Salt Formation: Strong acid treatment simultaneously cleaves the Boc group and protonates the amine, precipitating the stable salt.

DOT Diagram: Synthesis Workflow

Caption: Synthesis of 4-cyclopentyl-1,2,3,6-tetrahydropyridine HCl via Grignard addition and acid-mediated dehydration.

Detailed Experimental Protocol

Phase 1: Grignard Addition

Objective: Synthesize tert-butyl 4-cyclopentyl-4-hydroxypiperidine-1-carboxylate.

-

Reagents:

-

N-Boc-4-piperidone (1.0 eq, 20 mmol)

-

Cyclopentylmagnesium bromide (2M in diethyl ether, 1.2 eq, 24 mmol)

-

Anhydrous THF (Tetrahydrofuran)

-

-

Procedure:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon. Add 50 mL anhydrous THF and N-Boc-4-piperidone. Cool to 0°C.[1][2][3]

-

Addition: Add Cyclopentylmagnesium bromide dropwise via syringe pump over 30 mins. Maintain temp <5°C to minimize enolization side products.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Quench: Cool to 0°C. Slowly add sat. aq. NH₄Cl (Caution: Exothermic).

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Result: Viscous oil (Intermediate). Proceed directly to Phase 2 or purify via flash column chromatography if purity <90%.

-

Phase 2: Dehydration & Salt Formation

Objective: Convert the tertiary alcohol to the tetrahydropyridine HCl salt.

-

Reagents:

-

4M HCl in Dioxane (Excess, 10 eq)

-

Isopropanol (iPrOH) and Diethyl Ether (Et₂O) for crystallization.

-

-

Procedure:

-

Dissolve the intermediate oil in minimal Dioxane (5 mL).

-

Add 4M HCl in Dioxane (50 mL).

-

Reflux: Heat to 60-70°C for 4-6 hours. Note: The heat promotes the elimination of water (dehydration) while the acid cleaves the Boc group.

-

Precipitation: Cool to RT. The product often precipitates as a white solid. If not, concentrate to ~10 mL volume and add cold Et₂O.

-

Filtration: Collect the solid by vacuum filtration under N₂ atmosphere (hygroscopic risk).

-

Recrystallization: Dissolve crude solid in boiling iPrOH. Add Et₂O dropwise until turbid. Cool to 4°C overnight.

-

Yield: Expect 60-75% overall yield.

-

Quality Control & Characterization (Self-Validating Systems)

Before use in bioassays, the salt must pass strict QC criteria.

| Parameter | Method | Acceptance Criteria | Rationale |

| Identity | ¹H-NMR (D₂O or DMSO-d₆) | Olefinic proton at ~5.8 ppm (broad singlet). | Confirms double bond formation (tetrahydropyridine) vs. piperidine. |

| Purity | HPLC-UV (210 nm) | > 98% Area Under Curve | Impurities can cause false positives in receptor binding assays. |

| Residual Solvent | GC-Headspace | < 5000 ppm (Class 3 solvents) | Solvents like Dioxane are cytotoxic and interfere with cell viability. |

| Salt Stoichiometry | Elemental Analysis (CHN) | Within 0.4% of theoretical | Ensures accurate molar dosing in bioassays. |

Critical Checkpoint: If the NMR shows a multiplet at 3.5-4.0 ppm without the olefinic peak at 5.8 ppm, dehydration failed, and you have the 4-hydroxypiperidine salt. Do not proceed to bioassay. Retreatment with conc. HCl/AcOH is required.

Bioassay Preparation Protocol

Challenge: Lipophilic salts like CPTP-HCl can precipitate in aqueous buffers if not handled correctly. Solution: A "DMSO-Push" method ensures rapid dispersion before precipitation can occur.

DOT Diagram: Bioassay Workflow

Caption: Serial dilution strategy to prevent precipitation of lipophilic tetrahydropyridines.

Step-by-Step Formulation

-

Stock Solution (10 mM):

-

Weigh 2.02 mg of CPTP-HCl (MW ≈ 201.7 g/mol ).

-

Add 1.0 mL of sterile, anhydrous DMSO.

-

Vortex for 30 seconds. Sonicate if necessary. Store at -20°C (stable for 3 months).

-

-

Working Solution (100 µM):

-

Dilute 10 µL of Stock into 990 µL of Assay Buffer (e.g., PBS or HBSS).

-

Critical: Add DMSO to buffer, not buffer to DMSO, to prevent "crashing out."

-

-

Final Assay Concentration:

-

Add Working Solution to assay wells. Final DMSO concentration should be ≤ 1% (typically 0.1-0.5%) to avoid solvent toxicity.

-

Safety & Handling

-

Neurotoxicity Warning: While 4-cyclopentyl derivatives are generally less toxic than 4-phenyl analogs (e.g., MPTP), all 1,2,3,6-tetrahydropyridines should be treated as potential neurotoxins until proven otherwise. They may act as substrates for MAO-B.

-

Controls: Handle powders in a fume hood. Use double nitrile gloves.

-

Disposal: Quench all residues with bleach (hypochlorite) before disposal to oxidize the susceptible amine/alkene functionality.

References

-

Synthesis of Tetrahydropyridines: Marzinzik, A. L., & Felder, E. R. (1998). Solid Support Synthesis of Highly Functionalized Pyrazoles and Isoxazoles; Scaffolds for Molecular Diversity. The Journal of Organic Chemistry, 63(3), 723–727. Link (Note: Describes general N-heterocycle functionalization logic relevant to the scaffold).

-

Grignard Addition to 4-Piperidones: Kozikowski, A. P., et al. (1992). Synthesis and biology of the 1,2,3,6-tetrahydropyridines. Journal of Medicinal Chemistry.

-

Salt Selection for Bioassays: Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

-

Solubility Protocols: Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

Sources

- 1. EP0965588A1 - Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives and intermediates used in this process - Google Patents [patents.google.com]

- 2. Preparative Synthesis of Highly Substituted Tetrahydropyridines via a Rh(I)-Catalyzed C–H Functionalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for the Catalyic Hydrogenation of Pyridine Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of pyridines to piperidines via catalytic hydrogenation is a cornerstone of synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. Piperidines are prevalent structural motifs in a vast number of FDA-approved drugs and biologically active compounds. This guide provides a detailed overview of the reagents, catalytic systems, and protocols for the hydrogenation of pyridine precursors. It moves beyond a simple recitation of methods to explain the underlying principles and rationale for experimental design, empowering researchers to select and optimize conditions for their specific substrates. This document covers heterogeneous, homogeneous, and emerging catalytic strategies, including transfer hydrogenation and electrocatalysis, supported by detailed protocols, comparative data, and mechanistic diagrams.

Introduction: The Significance of Piperidines and the Challenge of Pyridine Hydrogenation

The piperidine scaffold is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] Its synthesis via the hydrogenation of readily available pyridine precursors is the most atom-economical and direct route.[1][2] This transformation, however, is not without its challenges. The aromatic stabilization of the pyridine ring necessitates potent catalytic systems to achieve full saturation.[3] Furthermore, the Lewis basic nitrogen atom in both the pyridine substrate and the piperidine product can coordinate to the metal center of the catalyst, leading to catalyst inhibition or poisoning.[1][4] Consequently, the hydrogenation of pyridines often requires harsh reaction conditions, such as high pressures and temperatures.[5][6] For substituted pyridines, achieving chemoselectivity—the selective reduction of the pyridine ring in the presence of other reducible functional groups—is a critical consideration.[7]

This guide will navigate these challenges by providing a comprehensive examination of the various reagents and strategies employed in the catalytic hydrogenation of pyridines.

Catalytic Systems and Reagents: A Mechanistic Perspective

The choice of catalyst and reagents is paramount to a successful pyridine hydrogenation. The selection depends on the substrate's electronic and steric properties, the desired selectivity, and the available laboratory equipment.

Heterogeneous Catalysis: The Workhorses of Pyridine Hydrogenation

Heterogeneous catalysts are widely used, especially in industrial applications, due to their ease of separation from the reaction mixture and potential for recycling.[1]

-

Platinum Group Metal (PGM) Catalysts : These are the most effective catalysts for pyridine hydrogenation.

-

Platinum(IV) oxide (PtO₂, Adams' catalyst) is a highly active catalyst, often used in acidic media like glacial acetic acid.[6][8] The acid serves a dual purpose: it protonates the pyridine nitrogen, which reduces catalyst poisoning and activates the ring towards reduction, and it acts as a solvent.[6][9]

-

Palladium on Carbon (Pd/C) is another common choice, frequently employed with an acidic additive to facilitate the reduction.[1][10]

-

Rhodium-based catalysts , such as Rhodium on Carbon (Rh/C), Rhodium on Alumina (Rh/Al₂O₃), and Rhodium(III) oxide (Rh₂O₃), have shown high activity under mild conditions.[4] Rh₂O₃, in particular, has been demonstrated to be effective for a broad range of unprotected pyridines.[4]

-

Ruthenium-based catalysts are also utilized, though they may require more forcing conditions.[6]

-

-

Raney Nickel (Raney Ni) : A cost-effective alternative to precious metal catalysts, Raney Ni is an active catalyst for pyridine hydrogenation, though it may necessitate higher temperatures and pressures.[11]

The general mechanism for heterogeneous hydrogenation involves the adsorption of both hydrogen and the pyridine substrate onto the catalyst surface, followed by a stepwise transfer of hydrogen atoms to the aromatic ring.

Homogeneous Catalysis: Precision and Selectivity

Homogeneous catalysts offer the potential for higher selectivity and activity under milder conditions, as well as greater tunability of the catalyst's steric and electronic properties.[3][12]

-

Iridium-based Catalysts : Complexes like Crabtree's catalyst ([(COD)Ir(PCy₃)(py)]PF₆) are known for their high activity in hydrogenating a variety of substrates, including highly substituted ones.[13] More recent developments have focused on iridium complexes with chiral ligands for asymmetric hydrogenation, yielding enantiomerically enriched piperidines.[7][12] These reactions often involve the activation of pyridine by protonation with a Brønsted acid, followed by an ionic hydrogenation pathway.[7]

-

Rhodium and Ruthenium Complexes : Chiral rhodium and ruthenium phosphine complexes have also been successfully employed in the asymmetric hydrogenation of pyridines and other N-heteroarenes.[12][14]

Emerging Methodologies: Expanding the Synthetic Toolbox

Recent advancements have introduced novel approaches that circumvent the need for high-pressure hydrogen gas or offer alternative reactivity profiles.

-

Transfer Hydrogenation : This technique utilizes a hydrogen donor molecule in the presence of a catalyst, avoiding the need for a high-pressure hydrogenation setup.[15][16]

-

Ammonia Borane (H₃N-BH₃) has emerged as a practical hydrogen source in combination with borane or ruthenium catalysts.[15][17] This metal-free approach, using a borane catalyst, proceeds via a frustrated Lewis pair (FLP) mechanism where the borane and the pyridine activate the ammonia borane.[15]

-

Formic Acid/Triethylamine (HCOOH/Et₃N) azeotropic mixture is another effective hydrogen source, particularly with rhodium catalysts for the reduction of pyridinium salts.[11]

-

-

Electrocatalytic Hydrogenation : This sustainable method uses electricity to generate adsorbed hydrogen species on a catalyst surface, which then reduce the pyridine ring.[5][18] Rhodium on carbon (Rh/C) has been shown to be a highly effective cathode catalyst for the electrocatalytic hydrogenation of various pyridines at ambient temperature and pressure.[5][18]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for various catalytic systems, providing a comparative overview of their performance in the hydrogenation of pyridine and its derivatives.

| Catalyst | Hydrogen Source | Substrate | Solvent | Temp (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference |

| PtO₂ (5 mol%) | H₂ | Substituted Pyridines | Acetic Acid | RT | 50-70 | 6-10 | High | [6][8] |

| 10% Pd/C | H₂ | 4-Pyridinecarbonitrile | Water/DCM, H₂SO₄ | 30 | 6 | - | 98 | [10] |

| Rh₂O₃ | H₂ | Functionalized Pyridines | Methanol | 40 | 5 | 16 | High | [4] |

| [Cp*RhCl₂]₂ | HCOOH/Et₃N | Pyridinium Salts | HCOOH/Et₃N | 40 | - | - | High | [11] |

| B(C₆F₅)₃ (cat.) | H₂ | Pyridines | Toluene | 100 | 50 | 24 | High | [3] |

| RuCl₃·xH₂O (10 mol%) | H₃N-BH₃ | Pyridines | Isopropanol | 120 | - | - | High | [17] |

| Rh/C | Electrocatalysis | Pyridine | Water | RT | - | - | 98 | [5][18] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common pyridine hydrogenation procedures.

Protocol 1: Heterogeneous Hydrogenation using PtO₂ (Adams' Catalyst)

This protocol is a general procedure for the hydrogenation of substituted pyridines using PtO₂ in acetic acid.[6]

Materials:

-

Substituted pyridine (1.0 eq)

-

Platinum(IV) oxide (PtO₂, 5 mol%)

-

Glacial acetic acid (solvent)

-

High-pressure hydrogenation reactor (e.g., Parr shaker)

-

Hydrogen gas (high purity)

-

Filtration aid (e.g., Celite®)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) in a suitable pressure vessel, add PtO₂ (5 mol%).

-

Seal the reactor and purge with nitrogen or argon, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to 50-70 bar.

-

Stir the reaction mixture vigorously at room temperature for 6-10 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the excess hydrogen gas and purge the reactor with nitrogen.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric on exposure to air. Do not allow the filter cake to dry completely. Quench the filter cake with water immediately after filtration.

-

Carefully neutralize the filtrate by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude piperidine derivative.

-

Purify the product by column chromatography or distillation as required.

Protocol 2: Transfer Hydrogenation using Ammonia Borane and a Ruthenium Catalyst

This protocol describes the reduction of pyridines using ammonia borane as the hydrogen source and a commercially available ruthenium precursor as the catalyst.[17]

Materials:

-

Pyridine derivative (0.5 mmol, 1.0 eq)

-

Ammonia borane (H₃N-BH₃, 5.0 eq)

-

RuCl₃·xH₂O (5-10 mol%)

-

Isopropanol (2 mL)

-

Reaction vial with a screw cap

-

Standard work-up and purification reagents

Procedure:

-

In a reaction vial, combine the pyridine derivative (0.5 mmol), ammonia borane (5.0 eq), and RuCl₃·xH₂O (5-10 mol%).

-

Add isopropanol (2 mL) to the vial and seal it tightly with a screw cap.

-

Heat the reaction mixture at 120 °C for 24 hours.

-

After cooling to room temperature, carefully open the vial (note: pressure may have built up).

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired piperidine.

Visualizations: Diagrams of Key Concepts

General Reaction Scheme

Caption: General scheme for the catalytic hydrogenation of pyridine.

Decision Workflow for Catalyst Selection

Caption: Decision tree for selecting a suitable hydrogenation method.

Simplified Catalytic Cycle for Ionic Hydrogenation

Caption: Simplified ionic hydrogenation pathway with a homogeneous catalyst.

Conclusion

The catalytic hydrogenation of pyridine precursors is a vital transformation for the synthesis of piperidines, with broad applications in drug discovery and development. This guide has detailed the key reagents and catalytic systems, from robust heterogeneous catalysts to highly selective homogeneous complexes and innovative transfer hydrogenation and electrocatalytic methods. By understanding the principles behind catalyst selection and reaction optimization, researchers can effectively navigate the challenges of pyridine reduction to access a diverse range of valuable piperidine derivatives. The provided protocols and comparative data serve as a practical starting point for developing efficient and reliable synthetic routes.

References

-

Zhou, Q., Zhang, L., Meng, W., Feng, X., Yang, J., & Du, H. (2016). Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane. Organic Letters, 18(19), 5189–5191. [Link]

-

Gunanathan, C., & Milstein, D. (2013). Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science, 341(6143), 1229712. [Link]

-

Kibayashi, C., Achiwa, K., & Ikeda, Y. (1992). Enantioselective synthesis of piperidine alkaloids. Journal of the American Chemical Society, 114(26), 10646–10647. [Link]

-

Kuroda, K., Inami, K., & Tanaka, K. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 146(1), 586–595. [Link]

-

Donohoe, T. J., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 60(12), 6425-6429. [Link]

-

Jagadeesh, R. V., et al. (2017). Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N–BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst. Organic Letters, 19(21), 5848-5851. [Link]

-

Li, C., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 355(1), 85-90. [Link]

-

Du, H., et al. (2013). Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society, 135(34), 12980-12983. [Link]

-

Carreira, E. M., et al. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

-

Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360. [Link]

-

Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

-

Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(13), 7795-7807. [Link]

-

Sciencemadness.org. (2007). Pyridine hydrogenation - methods?. [Link]

-

ResearchGate. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

-

Various Authors. (2025). Recent work on the hydrogenation of pyridines. ResearchGate. [Link]

-

Xiao, J., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 484-488. [Link]

-

Wikipedia. (n.d.). Crabtree's catalyst. [Link]

-

Kim, A. N., & Stoltz, B. M. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 10(23), 13834–13851. [Link]

- Google Patents. (1934).

-

O'Brien, P., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(7), 1419-1440. [Link]

-

ResearchGate. (2025). Diastereoselective heterogeneous catalytic hydrogenation of N-heterocycles. Part I. Hydrogenation of pyridines. [Link]

-

ResearchGate. (2020). Investigation of solvents for hydrogenation of pyridine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 5. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. asianpubs.org [asianpubs.org]

- 9. Sciencemadness Discussion Board - Pyridine hydrogenation - methods? - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]

- 11. pcliv.ac.uk [pcliv.ac.uk]

- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 13. Crabtree's catalyst - Wikipedia [en.wikipedia.org]

- 14. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]

- 15. Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane [organic-chemistry.org]

- 16. Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Dosage Formulation Strategies for 4-Cyclopentyl-1,2,3,6-Tetrahydropyridine

Abstract

This guide provides a comprehensive framework for developing robust dosage formulations for the novel compound 4-cyclopentyl-1,2,3,6-tetrahydropyridine. As a tetrahydropyridine derivative, this molecule presents unique challenges and opportunities in pharmaceutical development.[1] This document outlines a systematic approach, from initial pre-formulation characterization to the selection and optimization of advanced formulation strategies. The protocols detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Strategic Approach

The therapeutic potential of novel chemical entities like 4-cyclopentyl-1,2,3,6-tetrahydropyridine is intrinsically linked to their effective delivery to the target site of action. The presence of a lipophilic cyclopentyl group and a basic tetrahydropyridine ring suggests that this compound may exhibit poor aqueous solubility, a common challenge in modern drug development, with estimates suggesting that up to 90% of new drug candidates are poorly water-soluble.[2][3] Such poor solubility can lead to low bioavailability, variable absorption, and ultimately, therapeutic failure.[3][4] Therefore, a strategic and thorough formulation development program is not just recommended, but essential.

This guide is structured to navigate the complexities of formulating 4-cyclopentyl-1,2,3,6-tetrahydropyridine, with a focus on understanding its fundamental physicochemical properties to inform the selection of the most appropriate formulation strategy.

Pre-formulation Studies: The Foundation of Rational Formulation Design

Pre-formulation studies are the critical first step in understanding the intrinsic properties of a drug substance, which in turn dictates the formulation strategy.[5] These studies provide the foundational data for developing a stable, effective, and safe dosage form.[5]

Physicochemical Characterization

A thorough understanding of the physicochemical properties of 4-cyclopentyl-1,2,3,6-tetrahydropyridine is paramount. The following parameters should be determined:

| Parameter | Significance in Formulation Development | Recommended Analytical Techniques |

| Molecular Weight & Structure | Influences diffusion, solubility, and permeability. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| pKa | Determines the extent of ionization at different pH values, impacting solubility and absorption. | Potentiometric Titration, UV-Vis Spectroscopy, Capillary Electrophoresis |

| LogP/LogD | Predicts the lipophilicity and partitioning behavior in biological systems. | Shake-flask method (octanol/water), HPLC-based methods |

| Aqueous Solubility | A critical determinant of dissolution rate and bioavailability.[2][3] | Equilibrium shake-flask method at various pH and temperatures. |

| Solid-State Properties | Polymorphism, crystallinity, and hygroscopicity affect stability, solubility, and manufacturability.[5] | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) |

Stability Assessment

The stability of the pyridine ring and its derivatives can be influenced by factors such as pH, light, and temperature.[6][7] A comprehensive stability program is crucial to identify potential degradation pathways and to establish appropriate storage conditions.

Protocol 2.2.1: Forced Degradation Study

-

Objective: To identify potential degradation products and pathways under stress conditions.

-

Procedure:

-

Expose solutions of 4-cyclopentyl-1,2,3,6-tetrahydropyridine to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions.

-

Expose the solid drug substance to heat (e.g., 60°C) and photolytic stress (ICH Q1B guidelines).

-

Analyze samples at predetermined time points using a stability-indicating HPLC method.

-

-

Expected Outcome: Identification of degradation products and determination of the compound's susceptibility to various stress factors.

Formulation Strategies for Solubility Enhancement

Given the anticipated poor aqueous solubility of 4-cyclopentyl-1,2,3,6-tetrahydropyridine, several formulation strategies can be employed to enhance its dissolution and bioavailability.[4] The choice of strategy will be guided by the pre-formulation data.

Caption: Selection of formulation strategy based on pre-formulation data.

Particle Size Reduction

Reducing the particle size increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.[4]

-

Micronization: Techniques like jet milling can reduce particle size to the micron range.

-

Nanonization: For more significant enhancements, wet bead milling or high-pressure homogenization can produce nanoparticles.

Amorphous Solid Dispersions (ASDs)

Converting the crystalline drug to an amorphous form can significantly increase its apparent solubility and dissolution rate.[3] This is typically achieved by dispersing the drug in a polymer matrix.

Protocol 3.2.1: Screening for a Suitable Polymer for ASD

-

Objective: To identify a polymer that can form a stable amorphous dispersion with 4-cyclopentyl-1,2,3,6-tetrahydropyridine.

-

Procedure:

-

Prepare solvent-cast films of the drug with various polymers (e.g., PVP K30, HPMC-AS, Soluplus®) at different drug loadings.

-